An In-depth Technical Guide to the Molecular Structure and Significance of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
An In-depth Technical Guide to the Molecular Structure and Significance of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. Within this important class of compounds, 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid stands out as a molecule of significant interest. Its rigid framework, featuring a phenyl group at the 2-position and two carboxylic acid moieties at the 4- and 5-positions, provides a versatile platform for the development of novel bioactive compounds. This guide offers a comprehensive exploration of the molecular structure, synthesis, and potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is characterized by the fusion of a phenyl ring and a dicarboxylic acid-substituted thiazole ring. This arrangement imparts a high degree of planarity and rigidity to the molecule, which are often desirable features for specific binding to biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₄S | [1][2] |
| Molecular Weight | 249.24 g/mol | [1][2] |
| CAS Number | 38707-83-4 | [1][2] |
| Predicted Boiling Point | 526.1±60.0 °C | [2] |
| Melting Point | 190.3-190.8 °C (decomposed) | [2] |
The presence of two carboxylic acid groups significantly influences the molecule's polarity and acidity, making it a dicarboxylic acid. These groups can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by biological macromolecules.
Synthesis and Mechanistic Insights
The synthesis of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is typically achieved through a two-step process: the formation of its diethyl ester precursor followed by hydrolysis. The renowned Hantzsch thiazole synthesis is the cornerstone of this approach.
Step 1: Synthesis of Diethyl 2-Phenyl-1,3-thiazole-4,5-dicarboxylate
The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific case, the likely precursors are thiobenzamide and diethyl 2-chloro-3-oxosuccinate (or a similar α-halo-β-ketoester).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) and diethyl 2-chloro-3-oxosuccinate (1 equivalent) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate.
Causality Behind Experimental Choices:
-
Thiobenzamide: Provides the C2-phenyl and the nitrogen and sulfur atoms of the thiazole ring.
-
Diethyl 2-chloro-3-oxosuccinate: Acts as the α-halocarbonyl component, providing the C4 and C5 carbons of the thiazole ring along with the two ester functionalities.
-
Ethanol as Solvent: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.
Step 2: Hydrolysis to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, followed by acidification.
Experimental Protocol:
-
Saponification: Suspend diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate in an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux until the ester is completely hydrolyzed, which can be monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation: The precipitated 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried.
Spectroscopic Characterization
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons of the phenyl group are expected in the range of δ 7.0-8.5 ppm. The two carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | The spectrum will show signals for the phenyl carbons, the thiazole ring carbons (with C2 being the most downfield), and the two equivalent carboxylic acid carbons (typically in the range of 160-185 ppm). |
| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acids is expected around 3000 cm⁻¹. A strong C=O stretch for the carboxylic acids should be present around 1700 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[1][3] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 249. Subsequent fragmentation may involve the loss of CO₂ (m/z = 205) and further fragmentation of the thiazole and phenyl rings. |
Biological Activity and Therapeutic Potential
The 2-phenylthiazole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7][8]
Anticancer Activity
Recent groundbreaking research has highlighted the significant potential of 2-phenylthiazole-5-carboxylic acid derivatives as potent anticancer agents. A 2025 study identified a derivative, CIB-L43, which demonstrated nanomolar inhibitory activity against hepatocellular carcinoma (HCC).[4]
Mechanism of Action:
CIB-L43 was found to exert its anticancer effect by targeting the transactivation response (TAR) RNA-binding protein 2 (TRBP2). TRBP2 is a crucial component of the microRNA (miRNA) processing machinery, and its aberrant expression is linked to various cancers. CIB-L43 disrupts the interaction between TRBP2 and Dicer, another key enzyme in miRNA biogenesis. This disruption leads to the suppression of oncogenic miR-21 biosynthesis. The downregulation of miR-21, in turn, increases the expression of tumor suppressor proteins PTEN and Smad7, ultimately inhibiting the AKT and TGF-β signaling pathways. This cascade of events results in reduced HCC cell proliferation and migration.[4]
The in vivo studies of CIB-L43 also showed promising results, with good oral bioavailability and antitumor efficacy comparable to the first-line anticancer drug sorafenib, but with lower toxicity.[4] These findings strongly suggest that the 2-phenyl-1,3-thiazole-4,5-dicarboxylic acid scaffold is a highly promising starting point for the development of novel and effective cancer therapeutics.
Antimicrobial Activity
Derivatives of 2-phenylthiazole have also been investigated for their antimicrobial properties. Studies have shown that certain 2-phenyl-1,3-thiazole derivatives exhibit notable antibacterial and antifungal activities.[4] For instance, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[8] The dicarboxylic acid moiety in the target molecule could potentially enhance its antimicrobial activity by increasing its polarity and ability to interact with bacterial cell surfaces or enzymes.
Conclusion
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a molecule with a rich chemical scaffold that holds considerable promise for the future of drug discovery. Its synthesis, rooted in the classic Hantzsch reaction, is accessible, and its rigid, functionalized structure provides an excellent platform for medicinal chemistry exploration. The recent discovery of potent anticancer activity in a closely related derivative underscores the therapeutic potential of this molecular framework. For researchers and scientists in drug development, 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and its analogs represent a fertile ground for the design and synthesis of next-generation therapeutic agents.
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